(S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2,4-difluorophenyl)propanoic acid
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Overview
Description
(S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2,4-difluorophenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro-difluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2,4-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Chloro-Difluorophenyl Group: The protected amino acid is then subjected to a coupling reaction with 3-chloro-2,4-difluorobenzene using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2,4-difluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2-fluorophenyl)propanoic acid
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-3-(3-chloro-2,4-difluorophenyl)propanoic acid is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to similar compounds.
Properties
Molecular Formula |
C14H16ClF2NO4 |
---|---|
Molecular Weight |
335.73 g/mol |
IUPAC Name |
(2S)-3-(3-chloro-2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H16ClF2NO4/c1-14(2,3)22-13(21)18-9(12(19)20)6-7-4-5-8(16)10(15)11(7)17/h4-5,9H,6H2,1-3H3,(H,18,21)(H,19,20)/t9-/m0/s1 |
InChI Key |
OQIXLCPPFZQPNN-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)F)Cl)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)F)Cl)F)C(=O)O |
Origin of Product |
United States |
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